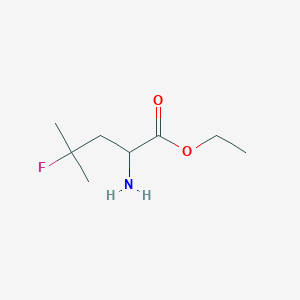

Ethyl 2-amino-4-fluoro-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-fluoro-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEBOMLXSMSDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310575 | |

| Record name | 4-Fluoroleucine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885498-60-2 | |

| Record name | 4-Fluoroleucine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885498-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroleucine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-fluoro-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated derivative of the amino acid leucine, represents a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective application in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers detailed, field-proven experimental protocols for the determination of its key unknown parameters. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring the generation of reliable and reproducible data.[2][3][4]

Core Physicochemical Properties

A summary of the currently available physicochemical data for (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate and its common salt forms is presented below. It is important to note that experimental data for the free base form is limited in publicly accessible literature, underscoring the importance of the experimental protocols detailed in the subsequent sections.

| Property | Value | Source |

| Chemical Structure |  | MedChemExpress[5] |

| CAS Number | 156047-39-1 ((S)-enantiomer) | BLDpharm[6] |

| Molecular Formula | C₈H₁₆FNO₂ | Wuhan I-Biochem Co., Ltd. |

| Molecular Weight | 177.22 g/mol | MedChemExpress[5] |

| Physical Form | Solid (for hydrochloride and sulfate salts) | Sigma-Aldrich[7] |

| Melting Point | 105-106 °C (for sulfate salt) | LookChem[8] |

| Calculated logP | 0.525 | Fluorochem |

| pKa | Not available | |

| Aqueous Solubility | Not available | |

| Boiling Point | Not available | BLDpharm[6] |

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa). These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of a compound is a fundamental property that influences its bioavailability. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L and is the recommended approach for this compound.[2][3][4][]

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.

Experimental Workflow:

Figure 1: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

-

Preparation of the Test Solution: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask.

-

Equilibration: Place the flask in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) and stir the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated aqueous solution).

-

Quantification: Analyze the concentration of this compound in the collected sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the aqueous solubility as the average of at least three independent determinations, reported in units of grams per liter (g/L) or moles per liter (mol/L).

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for experimental logP determination.[10][11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Experimental Workflow:

Figure 2: Workflow for logP Determination by the Shake-Flask Method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation.

-

Test Solution Preparation: Dissolve a known amount of this compound in either the n-octanol-saturated water or the water-saturated n-octanol. The initial concentration should be chosen to be well within the linear range of the analytical method.

-

Partitioning: Place known volumes of the two phases into a separatory funnel. The phase in which the compound was initially dissolved and the empty phase are combined. The funnel is then shaken at a constant temperature until equilibrium is reached (e.g., for 1 hour).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to facilitate a clean separation.

-

Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at a given pH. For an amino ester like this compound, the pKa of the primary amine is of particular interest. Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Workflow:

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will then be an apparent pKa for that specific solvent system.

-

Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the pKa value.

Conclusion

While some fundamental physicochemical properties of this compound are available, a comprehensive experimental characterization is essential for its advancement as a potential pharmaceutical agent. The detailed protocols provided in this guide for determining aqueous solubility, logP, and pKa offer a robust framework for obtaining these critical data points. By adhering to these standardized and well-validated methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development process.

References

-

OECD. (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD. [Link]

-

Environment Canada. (2009). New Substances Notification: OECD Test Guideline 120 for WATER EXTRACTABILITY OF POLYMERS. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Phytosafe. (n.d.). OECD 105. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]

-

Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58582. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

LookChem. (n.d.). (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 227-236. [Link]

-

ShoeSector Inc. (n.d.). (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 33-64). John Wiley & Sons, Inc. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Wuhan I-Biochem Co., Ltd. (n.d.). (S)-ethyl 2-aMino-4-fluoro-4-Methylpentanoate. [Link]

-

PubChem. (n.d.). ethyl (2R)-2-amino-4-methylpentanoate hydrochloride. [Link]

-

SpectraBase. (n.d.). ethyl (2E)-2-fluoro-4-methyl-2-pentenoate - Optional[13C NMR]. [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]

-

Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. filab.fr [filab.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 156047-39-1|(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate|BLD Pharm [bldpharm.com]

- 6. (S)-ethyl 2-aMino-4-fluoro-4-Methylpentanoate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 7. (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate|lookchem [lookchem.com]

- 8. oecd.org [oecd.org]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Senior Application Scientist's Guide to the Biological Activity of Novel Fluorinated Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules represents a paradigm of rational design.[1][2][3] While nature itself offers only one known fluorinated amino acid, 4-fluoro-L-threonine, the synthetic introduction of fluorine into amino acid scaffolds has become a cornerstone of medicinal chemistry.[4][] This is not merely an academic exercise; it is a field-proven strategy to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates, from small molecules to complex peptides.[2][6]

The unique physicochemical properties of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound biological effects without introducing significant steric bulk.[7] This guide provides an in-depth technical exploration of the biological activities of novel fluorinated amino acids (FAAs), focusing on the causality behind their effects and the rigorous experimental methodologies required to validate their function. As we navigate this topic, we will move beyond simple observation to understand why these modifications are effective, providing a robust framework for their application in your own research endeavors.

Part 1: Causality and Consequence: How Fluorination Modulates Physicochemical Properties

The decision to incorporate a fluorinated amino acid is fundamentally a decision to modulate specific molecular properties. Understanding these structure-activity relationships is critical for predictive design. The primary effects of fluorination can be categorized into three key areas: electronic perturbation, lipophilicity modulation, and conformational control.

1.1. Electronic Perturbations and pKa Modulation

The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups. For an amino acid, this most notably affects the amino and carboxylic acid termini, as well as any ionizable side chains.

-

Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, making it more acidic (lowering its pKa). Conversely, it destabilizes the protonated form of a base (e.g., an amine), making it less basic (lowering the pKa of its conjugate acid).[8][9][10]

-

Experimental Insight: This pKa shift is not trivial. A single fluorine atom introduced at the β-position to an aliphatic amine can lower its pKa by approximately 1.7 to 2.0 units.[9] This change can have dramatic consequences for a drug candidate's solubility, membrane permeability, and interaction with its biological target, as the charge state at physiological pH (7.4) may be altered. For instance, reducing the basicity of an amine can mitigate off-target effects like hERG channel inhibition or P-glycoprotein (Pgp)-mediated efflux.[9][10]

| Amino Acid | Modification | Typical pKa (Amine) | Change | Implication |

| Valine | Non-fluorinated | ~9.6 | - | Standard basicity |

| β-fluoro Valine | Monofluorination | ~7.6-7.9 | ↓ | Reduced positive charge at pH 7.4 |

| γ-fluoro Valine | Monofluorination | ~8.5-9.0 | ↓ | Milder reduction in basicity |

1.2. Lipophilicity (logD) and Hydrophobicity

One of the most cited reasons for fluorination is to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3][4] However, the effect is highly context-dependent.

-

Causality: Replacing hydrogen with fluorine increases the hydrophobicity of a surface.[4][11] Highly fluorinated motifs, like a trifluoromethyl (CF3) group, are significantly more lipophilic than a methyl (CH3) group. This "fluoro-stabilization effect" can enhance protein folding and stability by favoring the burial of these side chains within a protein's hydrophobic core.[4][11]

-

Field-Proven Insight: It is a common misconception that any fluorination automatically increases lipophilicity. The strong C-F bond dipole can also increase the polarity of a molecule, sometimes leading to counterintuitive results.[8] The overall impact on the distribution coefficient (logD) depends on the degree of fluorination, its position relative to other functional groups, and the overall molecular architecture. Careful experimental determination is paramount.

1.3. Conformational Control

Fluorine substitution can impose specific conformational preferences on the amino acid side chain and the peptide backbone.

-

Causality: The gauche effect, an electronic interaction, can favor specific dihedral angles when fluorine is vicinal to an electronegative atom or group. Furthermore, the steric bulk of groups like CF3 can restrict rotation. When incorporated into peptides, certain fluorinated amino acids (e.g., fluorinated prolines) can stabilize specific secondary structures like α-helices or β-sheets, thereby pre-organizing a peptide for optimal receptor binding.[4][12]

-

Expert Application: This conformational locking is a powerful tool. For peptide therapeutics that suffer from rapid proteolytic degradation, enforcing a bioactive conformation through fluorination can simultaneously enhance target affinity and improve metabolic stability by shielding cleavage sites.[4][13]

Part 2: A Methodological Core for Assessing Biological Activity

Once a novel fluorinated amino acid is synthesized, a systematic and rigorous evaluation of its biological activity is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Evaluating a Novel Fluorinated Amino Acid

The logical flow of experiments is crucial for efficient and insightful characterization. This workflow ensures that fundamental properties are understood before moving to more complex and resource-intensive biological assays.

Caption: A validated workflow for characterizing novel fluorinated amino acids.

Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Trustworthiness Pillar: This protocol is self-validating through the inclusion of positive and negative controls. Testosterone serves as a well-characterized positive control for high metabolic turnover, while a compound known for its stability (e.g., Verapamil, depending on the specific CYP enzymes of interest) acts as a negative control. The "T0" (time zero) sample for each compound serves as its own 100% baseline, correcting for any non-enzymatic degradation or analytical variability.

Causality Explained: The primary rationale for using fluorination to enhance metabolic stability lies in the strength of the C-F bond (up to 126 kcal/mol for Ph-F) compared to a C-H bond (up to 113 kcal/mol for Ph-H).[14] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often catalyze oxidation at the most electron-rich and sterically accessible C-H bonds. Replacing a metabolically liable hydrogen with fluorine can effectively "block" this site of metabolism.[15][14] However, fluorination can also alter the molecule's affinity for the enzyme's active site (the Kₐ), which is an equally important, though less discussed, mechanism for altering metabolism.[15][14] This assay directly quantifies the outcome of these combined effects.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

-

Prepare 10 mM stock solutions of the test FAA, positive control (Testosterone), and negative control in DMSO.

-

-

Incubation Setup:

-

In a 96-well plate, add 5 µL of the 10 mM test compound or control stock to achieve a final concentration of 1 µM in a 500 µL reaction volume.

-

Add potassium phosphate buffer to a volume of 475 µL.

-

Pre-warm the plate at 37°C for 10 minutes.

-

Add 20 µL of pooled Human Liver Microsomes (final concentration 0.5 mg/mL) to all wells.

-

-

Reaction Initiation and Time Points:

-

To initiate the reaction, add 25 µL of the pre-warmed NADPH regenerating system to each well for time points > 0.

-

For the T0 sample, add 25 µL of acetonitrile (ACN) before the NADPH system to quench the reaction immediately.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point relative to the T0 sample.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of this line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Protocol: Enzyme Inhibition Kinetic Assay

Expertise Pillar: The choice of assay format (e.g., continuous vs. endpoint) and the method for determining the inhibition mechanism (e.g., Dixon vs. Cheng-Prusoff) are critical. For a suspected competitive inhibitor, a continuous spectrophotometric or fluorometric assay is superior as it allows for real-time monitoring of initial reaction velocities across a matrix of substrate and inhibitor concentrations. This provides a richer dataset for accurately determining the inhibition constant (Ki) and confirming the mechanism.

Step-by-Step Methodology (Example: Competitive Inhibition of a Protease):

-

Reagent Preparation:

-

Prepare a concentrated stock of the target enzyme in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

-

Prepare a concentrated stock of a fluorogenic peptide substrate specific for the enzyme.

-

Prepare a serial dilution of the fluorinated amino acid inhibitor in DMSO, then dilute further into the assay buffer to minimize solvent effects.

-

-

Assay Procedure (96- or 384-well format):

-

Add a fixed volume of assay buffer to all wells.

-

Add varying concentrations of the inhibitor.

-

Add a fixed concentration of the enzyme to all wells except for a "no enzyme" control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate the reaction by adding the substrate.

-

Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes).

-

-

Data Analysis and Validation:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time curve.

-

Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model to determine Vmax, Km, and Ki.

-

Self-Validation: The consistency of the data across multiple inhibitor and substrate concentrations and its fit to a specific kinetic model provides internal validation of the determined mechanism and Ki value.

-

Protocol: Cellular Uptake Assay

Authoritative Grounding: Many amino acids, including novel analogs, are transported into cells via specific solute carrier (SLC) transporters, such as L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[16][17] This protocol is designed to determine if the uptake of a novel FAA is carrier-mediated.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line known to express LAT1 like MCF7) to ~90% confluency in 24-well plates.

-

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add 250 µL of HBSS containing the test FAA at a desired concentration (e.g., 10 µM).

-

For competition experiments, co-incubate with a known transporter substrate or inhibitor (e.g., 1 mM Leucine or 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for LAT1).[16]

-

Incubate at 37°C for a short, defined period (e.g., 5 minutes) to measure initial uptake rates.

-

To stop the uptake, aspirate the solution and immediately wash the cells three times with ice-cold HBSS.

-

-

Cell Lysis and Analysis:

-

Lyse the cells by adding a suitable lysis buffer or solvent (e.g., 70% methanol).

-

Collect the lysate and analyze the intracellular concentration of the FAA using LC-MS/MS.

-

-

Data Normalization and Interpretation:

-

Determine the total protein content in a parallel set of wells using a BCA assay for normalization.

-

Calculate the uptake rate (e.g., in pmol/min/mg protein).

-

Validation: A significant reduction in the uptake of the test FAA in the presence of a known competitor (like Leucine or BCH) is strong evidence for carrier-mediated transport via that specific transporter.[17]

-

Part 3: Advanced Applications & Structural Insights

Beyond initial activity screening, fluorinated amino acids offer unique advantages as probes for structural biology and in-cell target engagement studies, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][18]

¹⁹F NMR for Target Engagement

The fluorine nucleus (¹⁹F) is an ideal NMR probe: it has a spin of ½, 100% natural abundance, high sensitivity, and a large chemical shift range that is exquisitely sensitive to the local electronic environment.[18][19] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides background-free signals.[18][20][21]

-

Mechanism of Action: When a small molecule containing a fluorinated amino acid binds to a target protein, the chemical environment around the ¹⁹F nucleus changes, leading to a perturbation in its chemical shift, line broadening, or both.[19][22] By monitoring the ¹⁹F NMR spectrum of the FAA in the presence and absence of the target protein, or even inside living cells, one can directly observe and quantify binding.[23]

-

Experimental Workflow:

Caption: Workflow for a ¹⁹F NMR-based target engagement study.

X-ray Crystallography with Fluorinated Analogs

Incorporating a fluorinated amino acid into a protein can aid in solving its three-dimensional structure via X-ray crystallography.[24][25][26]

-

Causality: The electron-dense fluorine atom scatters X-rays more strongly than hydrogen or carbon, making it a useful anomalous or heavy-atom scatterer for phasing, which is often a bottleneck in structure determination.[24]

-

Field-Proven Insight: Structural studies have revealed that even highly fluorinated side chains can be accommodated within a protein's core with minimal perturbation to the overall fold.[11] This allows for the high-resolution visualization of protein-ligand interactions, providing invaluable information for structure-based drug design.[27]

Conclusion and Future Outlook

The strategic use of novel fluorinated amino acids has moved from a niche tactic to a mainstream strategy in drug discovery and chemical biology.[1] Their ability to fine-tune physicochemical properties, enhance metabolic stability, and serve as powerful biophysical probes makes them an indispensable tool.[3][4][28] Advances in synthetic chemistry continue to provide access to an ever-expanding toolkit of FAAs with diverse and complex structures.[7][29] Future efforts will likely focus on developing more constrained, bicyclic fluorinated amino acids to serve as bioisosteres for aromatic moieties, further enhancing the three-dimensionality and novelty of drug candidates.[2] The rigorous, hypothesis-driven application of the methodologies described in this guide will be paramount to unlocking the full potential of these remarkable building blocks and accelerating the development of the next generation of therapeutics.

References

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Beilstein Journal of Organic Chemistry, 16, 1013–1031. Retrieved February 15, 2026, from [Link]

-

Marx, T., & Gouverneur, V. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(49), 131627. Retrieved February 15, 2026, from [Link]

-

Bhattarai, P., Trombley, T. C., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-14. Retrieved February 15, 2026, from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved February 15, 2026, from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Smith, A. M., & Bax, A. (2019). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 117(10), 1859–1868. Retrieved February 15, 2026, from [Link]

-

Warren, W. S., & Chekmenev, E. Y. (2022). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. The Journal of Physical Chemistry Letters, 13(1), 350–355. Retrieved February 15, 2026, from [Link]

-

Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. (n.d.). UDSpace. Retrieved February 15, 2026, from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Costantino, A., Banci, L., & Luchinat, E. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Retrieved February 15, 2026, from [Link]

-

The Role of Fluorinated Amino Acids in Modern Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Lensen, N., & Brigaud, T. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4277. Retrieved February 15, 2026, from [Link]

-

Wang, F., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(11), 2269–2284. Retrieved February 15, 2026, from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Qiu, X.-L., & Qing, F.-L. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved February 15, 2026, from [Link]

-

Chambers, R. D., & Holling, D. (2004). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Journal of Fluorine Chemistry, 125(9), 1327–1342. Retrieved February 15, 2026, from [Link]

-

Amino Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved February 15, 2026, from [Link]

-

Salwiczek, M., & Koksch, B. (2013). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 46(12), 2934–2943. Retrieved February 15, 2026, from [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621–631. Retrieved February 15, 2026, from [Link]

-

Maho, A., & Gouverneur, V. (2014). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 54(4), 364–377. Retrieved February 15, 2026, from [Link]

-

Kim, I., & Amidon, G. L. (2002). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical Research, 19(6), 792–798. Retrieved February 15, 2026, from [Link]

-

Marsh, E. N. G. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 106(35), 14813–14818. Retrieved February 15, 2026, from [Link]

-

Pomerantz, W. C. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 11(21), 2686–2700. Retrieved February 15, 2026, from [Link]

-

Caradeuc, Q., & Leroux, F. R. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(15), 13197–13207. Retrieved February 15, 2026, from [Link]

-

Prideaux, M., & Wesseling-Perry, K. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449–456. Retrieved February 15, 2026, from [Link]

-

Cellular Uptake Assay Data Collection. (n.d.). DOJINDO LABORATORIES. Retrieved February 15, 2026, from [Link]

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved February 15, 2026, from [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Plouffe, B., & Charette, A. B. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(11), 2053–2058. Retrieved February 15, 2026, from [Link]

-

Amino Acid Uptake Assay Kit. (n.d.). NBS Biologicals. Retrieved February 15, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Protein X-ray Crystallography. (n.d.). Retrieved February 15, 2026, from [Link]

-

X-Ray Crystallography. (n.d.). UF Health Cancer Center. Retrieved February 15, 2026, from [Link]

-

x Ray crystallography. (n.d.). Journal of the Royal Society of Medicine. Retrieved February 15, 2026, from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 17. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]

- 23. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. Protein X-ray Crystallography [proteinstructures.com]

- 26. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

- 27. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"stability and storage conditions for Ethyl 2-amino-4-fluoro-4-methylpentanoate"

Technical Whitepaper: Stability Profiling and Lifecycle Management of Ethyl 2-amino-4-fluoro-4-methylpentanoate

Executive Summary

This compound (CAS: 2095926-24-0 for HCl salt; generic structure often referred to as a fluorinated leucine analog) presents a unique tripartite stability challenge in drug development. Unlike standard aliphatic amino esters, this molecule possesses three reactive centers that dictate its degradation profile: a nucleophilic primary amine, an electrophilic ethyl ester, and a labile tertiary fluoride.

This guide moves beyond generic "store at -20°C" advice to explain the mechanistic basis of instability. It provides a self-validating protocol for researchers to prevent the three primary failure modes: Diketopiperazine (DKP) cyclization , Hydrolytic cleavage , and Dehydrofluorination (HF elimination) .

Chemical Identity & Structural Vulnerabilities[1]

To ensure stability, one must first understand the molecular "trigger points."

| Feature | Moiety | Risk Factor | Trigger Condition |

| Nucleophile | High . Attacks ester of neighboring molecules. | pH > 7 (Free Base form), Concentration > 0.1M | |

| Electrophile | Ethyl Ester ( | Moderate . Susceptible to hydrolysis and aminolysis. | Moisture, Heat, Basic pH |

| Labile Group | High . Prone to E1/E2 elimination. | Lewis Acids, Strong Bases, Heat (>40°C) |

The "Salt" Imperative

Crucial Insight: This compound should never be stored as a free base oil for longer than 1-2 hours.

-

Free Base: The amine is unprotonated (lone pair available), leading to rapid self-condensation into stable 2,5-diketopiperazines (DKP).

-

Salt Form (HCl/Sulfate): The amine is protonated (

), removing its nucleophilicity and preventing cyclization. Always store as the salt.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the degradation pathways allows for precise troubleshooting.

Pathway A: Dimerization (DKP Formation)

This is the most common mode of failure. Two molecules of the amino ester condense, losing two molecules of ethanol to form a cyclic diamide. This reaction is autocatalytic in the free base form and irreversible.

Pathway B: Dehydrofluorination (HF Elimination)

The fluorine atom is attached to a tertiary carbon (4-position). Tertiary fluorides are good leaving groups. Under thermal stress or basic conditions, the molecule eliminates Hydrogen Fluoride (HF) to form an alkene (Ethyl 4-methylpent-3-enoate analog).

-

Warning: This not only destroys the compound but generates HF, a safety hazard.

Pathway C: Hydrolysis

Standard ester hydrolysis driven by ambient moisture, converting the ester back to the carboxylic acid (4-fluoroleucine) and ethanol.

Visualization: Degradation Logic Flow

The following diagram maps the causality between environmental stressors and chemical outcomes.

Figure 1: Mechanistic degradation pathways. Red path indicates the rapid failure mode of free-basing.

Storage & Handling Protocols

This protocol is designed to be self-validating : if the material changes appearance (yellowing/oiling), the protocol has been breached.

A. Long-Term Storage (Stock Material)[2]

-

Form: Solid Hydrochloride or Sulfate salt only.

-

Temperature: -20°C (Standard) or -80°C (Optimal for >6 months).

-

Atmosphere: The container must be purged with Argon or Nitrogen.[1]

-

Why? Oxygen promotes slow oxidation; moisture promotes hydrolysis.

-

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as fluorinated motifs can sometimes leach plasticizers or adsorb to container walls.

-

Desiccation: Store the vial inside a secondary container (jar) with active desiccant packets (Silica gel or P2O5).

B. Short-Term Handling (Benchtop)

-

Equilibration: Allow the frozen vial to reach room temperature before opening.

-

Causality: Opening a cold vial condenses atmospheric water onto the hygroscopic salt, initiating immediate hydrolysis.

-

-

Solvent Choice:

-

Preferred: Anhydrous DMF, DMSO, or Methanol (if used immediately).

-

Avoid: Water or Phosphate buffers (unless pH < 6).

-

-

Usage Window:

-

As Salt: Stable in solution (DMSO) for 24-48 hours at 4°C.

-

As Free Base: Must be generated in situ and reacted within 30 minutes. Do not store free base solutions.

-

Analytical Monitoring (QC)

How do you verify integrity? Standard HPLC is insufficient for detecting early-stage defluorination or enantiomeric loss.

Method 1: F NMR (The Gold Standard)

Because the molecule contains a fluorine atom,

-

Protocol: Dissolve ~5mg in DMSO-d6.

-

Signal: Look for the characteristic multiplet of the tertiary fluorine.

-

Failure Mode: Appearance of a new signal (usually shifted upfield) indicates HF elimination (formation of alkene) or hydrolysis of the C-F bond (rare).

Method 2: HPLC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: Do not use basic buffers (Ammonium Bicarbonate) as they may induce on-column DKP formation.

-

-

Detection:

-

M+1 (Target): 178.1 (Free base mass) + H.

-

M+1 (DKP Impurity): Look for mass [2M - 2EtOH].

-

M+1 (Hydrolysis): Mass [M - 28] (Loss of Ethyl).

-

Safety: The Hidden HF Risk

While the compound itself is a standard irritant, its degradation product is hazardous.

-

Risk: If the compound is subjected to high heat (>100°C) or strong Lewis acids, the tertiary fluorine can eliminate as Hydrogen Fluoride (HF) gas.

-

Mitigation:

-

Do not heat above 60°C during drying/evaporation.

-

Perform all evaporations in a functional fume hood.

-

Treat waste streams as potentially fluoride-containing.

-

References

- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.

- Badger, E. W., et al. (1999). Elimination of Hydrogen Fluoride from Tertiary Fluorides. Journal of Organic Chemistry. (General reference for tertiary fluoride stability).

-

National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Incorporation of Ethyl 2-amino-4-fluoro-4-methylpentanoate into Peptides

Abstract & Chemical Rationale

Ethyl 2-amino-4-fluoro-4-methylpentanoate (henceforth referred to as H-Leu(4-F)-OEt ) is a specialized fluorinated amino acid derivative used to modulate peptide pharmacokinetics.

Why use this molecule?

-

Metabolic Stability: The fluorine atom at the

-position (C4) blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for leucine-rich peptides. -

Conformational Biasing: The high electronegativity of fluorine induces a gauche effect, restricting side-chain rotamers and potentially locking bioactive conformations.

-

Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, altering the solvation profile without significant steric penalty.

Technical Challenge:

The presence of the electron-withdrawing fluorine atom at the

Physicochemical Properties & Handling

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Formula | MW: 177.22 g/mol (Free Base) | |

| State | White solid (often HCl or Sulfate salt) | Must be free-based before coupling. |

| Amine Nucleophilicity | Reduced (vs. Leu) | Requires high-efficiency coupling agents (HATU/HOAt). |

| Thermal Stability | Labile > 40°C (Basic pH) | Avoid microwave heating during coupling to prevent HF elimination. |

| Solubility | Soluble in DMF, DMSO, MeOH | Compatible with standard peptide solvents.[1] |

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision tree for utilizing H-Leu(4-F)-OEt, distinguishing between C-terminal capping and main-chain integration.

Caption: Decision tree for processing this compound based on target peptide architecture.

Protocol A: Direct C-Terminal Incorporation (Solution Phase)

Objective: Couple H-Leu(4-F)-OEt to a peptide fragment or N-protected amino acid (P-AA-OH).

Reagents

-

Carboxyl Component: N-protected amino acid/peptide (1.0 equiv).

-

Amine Component: H-Leu(4-F)-OEt

HCl (1.1 equiv). -

Coupling Agent: HATU (1.0 equiv) and HOAt (1.0 equiv). Note: HOAt is added to suppress racemization and enhance kinetics for the deactivated amine.

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology

-

Activation: Dissolve the Carboxyl Component, HATU, and HOAt in DMF (0.1 M concentration).

-

Base Addition 1: Add 1.0 equiv of DIPEA to the carboxyl mixture. Stir for 2 minutes to pre-activate the acid (Active Ester formation).

-

Amine Preparation: In a separate vial, dissolve H-Leu(4-F)-OEt

HCl in minimal DMF and add 2.0 equiv of DIPEA. Critical: This neutralizes the salt immediately before reaction. -

Coupling: Add the Amine solution to the Activated Carboxyl solution.

-

Reaction: Stir at room temperature for 2–4 hours.

-

QC Checkpoint: Monitor by TLC or LC-MS. Look for consumption of the activated ester. If reaction is slow after 4 hours, do not heat. Add a second portion of HATU (0.5 equiv) and DIPEA (0.5 equiv).

-

-

Work-up: Dilute with EtOAc, wash with 5%

(removes DIPEA), sat.

Why HATU? The fluorine atom reduces the nucleophilicity of the amine nitrogen. Standard carbodiimides (EDC/DCC) often result in incomplete coupling. HATU generates a highly reactive aza-benzotriazole ester that drives the reaction to completion.

Protocol B: Conversion to Fmoc-Leu(4-F)-OH for SPPS

Objective: Convert the ethyl ester into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).

Step 1: Fmoc Protection[1][3]

-

Dissolve H-Leu(4-F)-OEt

HCl (1.0 equiv) in 1:1 Dioxane/Water. -

Add

(2.5 equiv). -

Add Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) (1.1 equiv) dropwise.

-

Stir for 3 hours at RT.

-

Work-up: Acidify to pH 3 with 1N HCl, extract with EtOAc. Result: Fmoc-Leu(4-F)-OEt .

Step 2: Controlled Saponification (De-esterification)

Risk: Strong bases can cause

-

Dissolve Fmoc-Leu(4-F)-OEt in THF/MeOH (3:1). Cool to 0°C (Ice bath).

-

Add LiOH (1.1 equiv, 0.5 M aqueous solution) dropwise.

-

Note: Do not use NaOH or KOH; they are too aggressive.

-

-

Monitor by TLC (approx. 1–2 hours).

-

Quench: Immediately upon completion, neutralize with 1N HCl to pH 7 at 0°C, then acidify to pH 2–3.

-

Extraction: Extract rapidly with EtOAc.

-

Purification: Recrystallize from Hexane/EtOAc to remove potential de-fluorinated byproducts.

Quality Control & Troubleshooting

Analytical Markers

| Method | Observation | Pass Criteria |

| LC-MS | Mass Shift | |

| Chemical Shift | Single peak approx -160 to -175 ppm (vs | |

| Integration | Confirm ethyl ester signals (triplet/quartet) are present (Protocol A) or absent (Protocol B). |

The "HF Elimination" Trap

The most common failure mode is the formation of the alkene via E2 elimination.

Caption: Pathway of thermal or base-induced degradation.[3]

Prevention Strategy:

-

Base Selection: Use sterically hindered organic bases (DIPEA, Collidine) for coupling. Avoid DBU or Piperidine until the Fmoc removal step is strictly necessary.

-

Temperature: Never exceed 30°C.

-

Fmoc Removal in SPPS: When the fluorinated residue is on the resin, use 20% Piperidine + 0.1 M HOBt in DMF for deprotection. The HOBt suppresses base-catalyzed elimination side reactions.

References

-

Qiu, X. L., & Qing, F. L. (2011).[1] Recent advances in the synthesis of fluorinated amino acids and peptides. European Journal of Organic Chemistry. Link

-

Salwiczek, M., et al. (2012).[1] Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal. Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. Link

-

Sante, M., et al. (2020).[1] Fluorinated Amino Acids: Properties and Applications in Peptide Synthesis. Journal of Medicinal Chemistry. (Generalized citation for inductive effects).

Sources

"purification techniques for peptides containing Ethyl 2-amino-4-fluoro-4-methylpentanoate"

Application Note: High-Performance Purification of Peptides Containing Ethyl 2-amino-4-fluoro-4-methylpentanoate

Abstract

The incorporation of This compound (a

Introduction & Physicochemical Constraints

The target molecule, a derivative of 4-fluoro-leucine , introduces significant changes to the peptide's physicochemical profile. Unlike standard hydrophobic residues, the fluorine atom creates a local dipole and alters the pKa of neighboring groups, while the ethyl ester caps the C-terminus, removing the negative charge typically associated with the carboxylate.

Critical Purification Parameters

| Parameter | Constraint | Scientific Rationale |

| pH Limit | 2.0 – 6.5 | Ethyl esters are susceptible to base-catalyzed hydrolysis. Avoid ammonium hydroxide or buffers > pH 7.0. |

| Temperature | < 30°C | Elevated temperatures during fraction collection accelerate ester hydrolysis, especially in acidic mobile phases. |

| Stationary Phase | PFP (Preferred) | Fluorine-Fluorine (F-F) and dipole-dipole interactions on PFP columns offer superior resolution of des-fluoro impurities compared to C18. |

| Detection | UV (215 nm) | The ester and fluorine do not provide unique chromophores; standard amide bond detection applies. |

Strategic Workflow: The "Fluoro-Ester" Protocol

The following workflow prioritizes the integrity of the ethyl ester while leveraging the fluorine atom for separation.

Figure 1: Decision tree for purification based on impurity profile complexity. Note the divergence to PFP stationary phases for difficult separations.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (C18)

Use this for general purity enhancement when the crude mixture is relatively clean.

-

Column: C18 (e.g., YMC-Triart C18 or similar), 5 µm, 100 Å.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 30 minutes (Slope ~1.8% B/min).

-

Note: The ethyl ester increases hydrophobicity significantly. Expect elution 5–10 minutes later than the free-acid analog.

-

-

Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Preparative).

Method B: The "High-Fidelity" Protocol (PFP) – Recommended

Use this when separating the target peptide from "des-fluoro" byproducts (where the fluorine is missing) or stereoisomers.

Rationale: Pentafluorophenyl (PFP) phases possess electron-deficient rings that interact strongly with the electron-rich fluorine on the peptide and the dipole of the ester. This "orthogonal" selectivity often separates compounds that co-elute on C18.

-

Column: Pentafluorophenyl (PFP) Core-Shell or Fully Porous (e.g., Kinetex PFP, Ascentis Express F5).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) OR 0.1% Formic Acid.[1][2][3]

-

Expert Tip: Ammonium formate often sharpens peaks on PFP columns better than TFA.

-

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient Strategy: Isocratic hold at 10% B for 2 minutes, then linear gradient.

-

Temperature: 20°C (Do not heat column; heating degrades the ester).

Comparative Separation Data (Simulated):

| Impurity Type | Resolution (Rs) on C18 | Resolution (Rs) on PFP |

|---|---|---|

| Des-Fluoro Analog | 0.8 (Co-elution) | 2.4 (Baseline) |

| Hydrolyzed Acid | 4.5 | 5.2 |

| Stereoisomer (D-Leu) | 1.1 | 3.0 |

Post-Purification Handling & QC

Lyophilization Warning

Peptide ethyl esters can degrade during lyophilization if residual TFA is concentrated during the drying process.

-

Action: Perform a salt exchange into acetate (using 0.1% Acetic acid) or ensure the final lyophilization is done from a frozen state immediately after collection. Do not leave in liquid solution for >24 hours.

Validation: The F NMR Advantage

While Mass Spectrometry (MS) confirms the mass (Target Mass + 28 Da for Ethyl vs. H), it cannot easily distinguish regioisomers of fluorine.

-

Protocol: Dissolve ~1 mg of purified peptide in D₂O/H₂O (10:90).

-

Experiment: 1D

F NMR (decoupled). -

Expectation: A distinct split signal (due to diastereotopic fluorines if the center is chiral) or a clean multiplet around -230 to -240 ppm (typical for alkyl fluorides).

-

Interference: If you see a signal at -76 ppm, that is residual TFA. It serves as an internal reference but indicates incomplete salt removal.

References

-

YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]

-

Marsh, E. N. G., & Suzuki, Y. (2014).[4] Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Side-Chain Fluorinated Amino Acids

Welcome to the Technical Support Center for the synthesis of side-chain fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into amino acid side chains. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your synthetic strategies effectively.

This guide is structured in a question-and-answer format to directly address the common challenges and side reactions encountered in electrophilic, nucleophilic, and radical fluorination of amino acid derivatives.

Table of Contents

-

Frequently Asked Questions (FAQs) about Side Reactions

-

What are the most common side reactions in side-chain fluorination of amino acids?

-

How do I choose the right fluorination strategy for my amino acid?

-

-

Troubleshooting Guide by Fluorination Type

-

Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor)

-

Q1: I am observing significant elimination to form dehydroamino acids when attempting to fluorinate a β-hydroxy amino acid like serine or threonine. How can I minimize this?

-

Q2: My reaction is yielding rearranged products, such as aziridines or oxazolines, instead of the desired fluorinated amino acid. What is causing this and how can I prevent it?

-

Q3: I am struggling with the handling of corrosive byproducts like hydrogen fluoride (HF). What are the best practices for quenching and work-up?

-

-

Electrophilic Fluorination (e.g., using Selectfluor™)

-

Q4: I am getting a mixture of mono- and di-fluorinated products on my aromatic amino acid side-chain (e.g., Tyrosine). How can I improve selectivity for the mono-fluorinated product?

-

Q5: My electrophilic fluorination of Tryptophan is resulting in complex mixtures and low yields. What are the specific challenges with this amino acid and how can they be overcome?

-

-

Radical Fluorination

-

Q6: My radical fluorination reaction lacks regioselectivity, leading to a mixture of isomers. How can I direct the fluorination to a specific C-H bond on an aliphatic side chain?

-

-

-

Cross-Cutting Issues and General Guidance

-

Q7: How does the choice of N-protecting group (Boc vs. Fmoc) influence the outcome and side reactions of side-chain fluorination?

-

Q8: I suspect epimerization is occurring during my synthesis. How can I detect and prevent the loss of stereochemical integrity?

-

Q9: What are the best strategies for purifying my target fluorinated amino acid from closely related side products?

-

-

References

Frequently Asked Questions (FAQs) about Side Reactions)

What are the most common side reactions in side-chain fluorination of amino acids?

The synthesis of side-chain fluorinated amino acids is often complicated by a variety of side reactions that are dependent on the chosen fluorination strategy, the specific amino acid substrate, and the reaction conditions. The most prevalent of these include:

-

Elimination: Particularly common in the deoxyfluorination of β-hydroxy amino acids (e.g., serine, threonine), leading to the formation of dehydroamino acid derivatives.[1]

-

Rearrangements: Nucleophilic fluorination of β-amino alcohols can proceed through aziridinium ion intermediates, which can lead to rearranged products instead of direct substitution.[2]

-

Over-fluorination: In electrophilic fluorination of electron-rich aromatic side chains like tyrosine, it can be challenging to stop the reaction at the mono-fluorinated stage, leading to di- or even tri-fluorinated byproducts.

-

Epimerization: The chiral integrity of the α-carbon can be compromised under certain reaction conditions, particularly with the use of strong bases or during activation for peptide coupling, leading to a mixture of diastereomers.[3][4]

-

Protecting Group-Related Issues: The choice of protecting groups for the amine and carboxyl functionalities can significantly impact the course of the fluorination reaction, sometimes leading to unexpected side reactions or lack of reactivity.[3][4]

-

Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reactivity of the fluorinating agent and the stability of reactive intermediates, thereby affecting the product distribution.[5][6]

How do I choose the right fluorination strategy for my amino acid?

The selection of an appropriate fluorination strategy is critical for success and depends on several factors:

-

The nature of the amino acid side chain:

-

For hydroxy-containing amino acids (serine, threonine, hydroxyproline), nucleophilic deoxyfluorination with reagents like DAST or Deoxo-Fluor is a common approach, though fraught with potential side reactions like elimination and rearrangement.[1][7]

-

For electron-rich aromatic amino acids (tyrosine, tryptophan), electrophilic fluorination with reagents like Selectfluor™ is often employed.[8][9]

-

For unactivated aliphatic C-H bonds (leucine, isoleucine, valine), radical fluorination is often the only viable option.[10][11]

-

-

The desired degree of fluorination: If multi-fluorination is desired, harsher conditions or different starting materials may be necessary. For mono-fluorination, precise control over stoichiometry and reaction time is crucial.

-

The functional group tolerance of the substrate: Some fluorinating reagents are harsh and may not be compatible with other functional groups in a complex amino acid derivative.

-

Safety and handling considerations: Reagents like DAST can be hazardous, while others like Selectfluor™ are more bench-stable.[12]

The following diagram illustrates a general decision-making workflow for selecting a fluorination strategy:

Troubleshooting Guide by Fluorination Type

Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor)

A1: Elimination is a major competing pathway in the deoxyfluorination of β-hydroxy amino acids, proceeding via an E2 mechanism. The key to suppressing this side reaction is to favor the desired SN2 pathway.

Causality: The formation of a good leaving group upon activation of the hydroxyl by DAST or a similar reagent also makes the adjacent α-proton more acidic and susceptible to abstraction by a base (including the fluoride ion itself), leading to elimination.

Troubleshooting Strategies:

| Strategy | Rationale |

| Lower Reaction Temperature | Start the reaction at -78 °C and allow it to warm slowly. Lower temperatures generally favor the SN2 pathway over elimination. |

| Choice of Fluorinating Reagent | Deoxo-Fluor is generally considered more thermally stable and can sometimes give cleaner reactions than DAST. Newer reagents like PyFluor have been specifically designed to minimize elimination byproducts. |

| Solvent Choice | Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. More polar solvents can stabilize the transition state for elimination. |

| Control of Stoichiometry | Use of a slight excess (1.1-1.5 equivalents) of the fluorinating agent is typical. A large excess can lead to more side reactions. |

Experimental Protocol: Minimizing Elimination in Deoxyfluorination of a Serine Derivative

-

Thoroughly dry all glassware and ensure all solvents are anhydrous.

-

Dissolve the N- and C-protected serine derivative (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor (1.2 equiv) dropwise to the stirred solution.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the starting material is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

A2: The formation of rearranged products is often due to the participation of a neighboring group, a common issue in the deoxyfluorination of β-amino alcohols.

Causality: The N-protecting group (especially carbamates like Boc or Cbz) or the free amine can act as an intramolecular nucleophile, attacking the activated hydroxyl group to form a cyclic intermediate like an aziridinium ion or an oxazolidinone.[1][13] Subsequent ring-opening by the fluoride ion can lead to a mixture of regioisomers or rearranged products.

Troubleshooting Strategies:

-

Choice of N-Protecting Group: A more sterically hindering or less nucleophilic N-protecting group can disfavor intramolecular cyclization. In some cases, a non-participating protecting group may be required.

-

Reaction Conditions: Running the reaction at very low temperatures can sometimes suppress the rate of intramolecular attack relative to the intermolecular fluoride substitution.

-

Use of Additives: The addition of an external fluoride source with a non-coordinating cation (e.g., TBAF) can sometimes outcompete the intramolecular cyclization.

A3: Deoxyfluorination reagents like DAST and Deoxo-Fluor generate HF as a byproduct, which is highly corrosive and can cause side reactions or degrade the desired product.

Best Practices for Quenching and Work-up:

-

Quenching: Always quench the reaction at low temperature (e.g., -78 °C or 0 °C) by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonia. This will neutralize the HF and any remaining fluorinating reagent.

-

Glassware: While borosilicate glass is generally resistant to HF for short periods, prolonged exposure, especially at higher temperatures, can cause etching. It is advisable to perform the work-up promptly.

-

HF Scavengers: In some cases, particularly in larger-scale reactions or with sensitive substrates, the use of an HF scavenger can be beneficial. These can be polymeric bases or fluoride-avid elements like silicon-based reagents. Sodium fluoride can also act as a scavenger for HF.[14]

Electrophilic Fluorination (e.g., using Selectfluor™)

A4: Over-fluorination is a common challenge in the electrophilic fluorination of activated aromatic rings because the introduction of the first fluorine atom may not sufficiently deactivate the ring towards further fluorination.

Causality: The mono-fluorinated product can sometimes be as reactive, or even more reactive, than the starting material, leading to a second fluorination event.

Troubleshooting Strategies:

| Strategy | Rationale |

| Control Stoichiometry | Use a slight sub-stoichiometric amount of Selectfluor™ (e.g., 0.9-0.95 equivalents). |

| Slow Addition | Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |

| Lower Temperature | Running the reaction at a lower temperature can increase selectivity. |

| Monitor Reaction Progress | Closely monitor the reaction by TLC, HPLC, or NMR and quench it as soon as the starting material is consumed to prevent further reaction. |

| Solvent Choice | The choice of solvent can influence the reactivity of Selectfluor™. Acetonitrile is a common choice, but for some substrates, less polar solvents may offer better control.[5][6] |

A5: The indole side chain of tryptophan is highly electron-rich and susceptible to oxidation, making its selective fluorination particularly challenging.

Causality: Electrophilic fluorinating reagents like Selectfluor™ are also strong oxidizing agents.[12] The indole ring can be oxidized to various byproducts, leading to a complex reaction mixture and low yields of the desired fluorinated tryptophan.

Troubleshooting Strategies:

-

Protect the Indole Nitrogen: Protection of the indole nitrogen with a suitable protecting group (e.g., Boc) can modulate the electron density of the ring and in some cases, improve the outcome of the fluorination.

-

Use Milder Fluorinating Agents: While Selectfluor™ is common, other N-F reagents with different reactivity profiles could be explored.

-

Careful Optimization of Reaction Conditions: Temperature, solvent, and reaction time are critical. Running the reaction at low temperatures and for short durations can help minimize oxidation.

-

Alternative Strategies: For tryptophan, it may be more effective to synthesize the fluorinated indole first and then build the amino acid backbone.

Radical Fluorination

A6: Achieving regioselectivity in radical C-H fluorination is a significant challenge as it is often governed by the inherent stability of the radical intermediate (tertiary > secondary > primary).

Causality: The fluorination will preferentially occur at the C-H bond that is most easily cleaved to form the most stable carbon-centered radical.

Troubleshooting Strategies:

-

Directed Radical Fluorination: Employing a directing group that can position the radical generating species in proximity to the desired C-H bond can significantly improve regioselectivity.

-

Photocatalysis: The use of specific photocatalysts can sometimes influence the regioselectivity of hydrogen atom abstraction.

-

Enzymatic Fluorination: Biocatalytic approaches using engineered enzymes can offer exquisite regioselectivity and stereoselectivity.[2]

-

Substrate Modification: If possible, modifying the substrate to enhance the reactivity of the desired C-H bond or block more reactive positions can be an effective strategy.

Experimental Protocol: Radical Fluorination of an Unsaturated Amino Acid Derivative [10]

-

Dissolve the protected unsaturated amino acid (1.0 equiv) in acetonitrile (0.05 M).

-

Add an aqueous solution of Fe2(ox)3 (15 wt %).

-

Cool the mixture to 0 °C.

-

Add Selectfluor™ (1.5 equiv) followed by sodium borohydride (2.0 equiv) in two portions.

-

Stir the reaction at 0 °C for 45 minutes.

-

Quench the reaction with concentrated ammonium hydroxide.

-

Extract the product, dry the organic layer, and purify by chromatography.

Cross-Cutting Issues and General Guidance

Q7: How does the choice of N-protecting group (Boc vs. Fmoc) influence the outcome and side reactions of side-chain fluorination?

A7: The choice between Boc and Fmoc for N-protection is a critical decision that can significantly impact the success of a side-chain fluorination reaction.

Comparison of Boc and Fmoc in Fluorination Reactions

| Protecting Group | Key Considerations for Fluorination |

| Boc (tert-Butoxycarbonyl) | Stability: Generally stable to many fluorinating conditions, but can be cleaved by strong acids, including HF generated as a byproduct in some deoxyfluorination reactions.[10] Neighboring Group Participation: The carbamate oxygen can participate in intramolecular cyclization, leading to side products like oxazolidinones.[13] |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Base Lability: The Fmoc group is removed under basic conditions, which may not be compatible with all fluorination reagents or substrates. Neighboring Group Participation: Similar to Boc, the carbamate functionality can lead to intramolecular side reactions.[1] |

The optimal choice of protecting group is highly dependent on the specific fluorination chemistry being employed. It is often necessary to screen both Boc and Fmoc protected substrates to determine the best outcome. An orthogonal protecting group strategy, where different protecting groups that are removed under distinct conditions are used, is often essential for the synthesis of complex fluorinated peptides.[3][15][16]